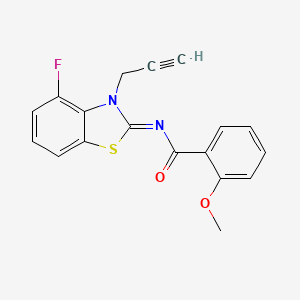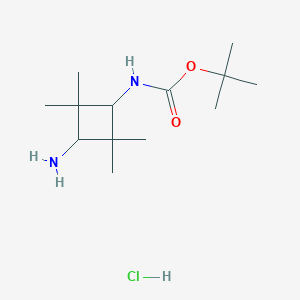
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide" is a member of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, a sulfur and nitrogen-containing five-membered ring. The specific structure of the compound suggests potential for interactions with biological targets due to the presence of the fluorine atom and the prop-2-ynyl group, which may confer unique electronic and steric properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves cyclization reactions and the formation of the core heterocyclic structure. For example, the synthesis of related compounds has been reported through various methods, including the oxidation of thioureas and the Jacobsen cyclization of precursor thiobenzanilides . The specific synthesis route for the compound is not detailed in the provided papers, but it likely follows similar synthetic strategies involving the construction of the benzothiazole core followed by the introduction of the substituents at the appropriate positions on the rings.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of the benzothiazole core, which can be further substituted with various functional groups. X-ray crystallography is a common technique used to determine the precise molecular geometry of such compounds . The molecular geometry can also be optimized using computational methods such as density functional theory (DFT), which provides insights into the electronic structure and potential reactivity of the molecule .
Chemical Reactions Analysis
Benzothiazole derivatives can participate in a variety of chemical reactions, depending on the substituents present on the core structure. The presence of reactive groups such as the prop-2-ynyl in the compound of interest suggests potential for further functionalization through reactions like Sonogashira coupling or click chemistry. Additionally, the fluorine atom can influence the reactivity of the compound, as seen in the synthesis of fluorinated benzothiazoles, which exhibit potent biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as fluorine can affect the compound's acidity, basicity, and overall polarity. The crystal packing and intermolecular interactions, such as hydrogen bonding, can also be analyzed through Hirshfeld surface analysis to understand the solid-state properties of these compounds . Theoretical calculations, including the evaluation of molecular electrostatic potential (MEP) and non-linear optical properties, provide additional insights into the physical properties of the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity:
- Ghosh et al. (2009) described the synthesis and reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a reagent used in Julia olefination. This study highlighted its application in the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, demonstrating its versatility as a fluorinated intermediate in organic synthesis (Ghosh et al., 2009).
Antimicrobial Applications:
- Desai et al. (2013) synthesized 5-arylidene derivatives containing a fluorine atom in the benzoyl group, starting with a similar compound. These compounds exhibited promising antimicrobial activity against various bacterial and fungal strains, highlighting the potential of such fluorinated benzamide compounds in developing new antimicrobial agents (Desai et al., 2013).
Optical and Thermal Properties:
- Prabukanthan et al. (2020) conducted a study on a related heterocyclic compound, N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, focusing on its crystal growth, structure, optical, thermal, biological, and nonlinear optical (NLO) properties. This research provided insights into the physical characteristics and potential applications in material science of such compounds (Prabukanthan et al., 2020).
SAR Studies and G Protein-Coupled Receptor Agonists:
- Wei et al. (2018) explored N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as potent agonists for G protein-coupled receptor-35 (GPR35), indicating their potential in treating pain, inflammatory, and metabolic diseases. This study showcases the applicability of similar benzamide compounds in drug discovery and development (Wei et al., 2018).
Antitumor Applications:
- Hutchinson et al. (2001) focused on the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, a series showing potent cytotoxicity in certain human breast cancer cell lines. This indicates the potential use of fluorinated benzothiazoles in cancer research (Hutchinson et al., 2001).
Radiosynthesis for Medical Imaging:
- Mertens et al. (1994) conducted a study on radioiodinated compounds with high affinity for 5HT2-receptors, showcasing the application of fluorobenzamide compounds in γ-emission tomography and medical imaging (Mertens et al., 1994).
PET Cancer Imaging Agents:
- Wang et al. (2006) worked on the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as potential PET cancer imaging agents, demonstrating the role of such compounds in imaging tyrosine kinase in cancers (Wang et al., 2006).
Eigenschaften
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c1-3-11-21-16-13(19)8-6-10-15(16)24-18(21)20-17(22)12-7-4-5-9-14(12)23-2/h1,4-10H,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSGCPIFIZFANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3016955.png)
![N-(4-butylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3016956.png)

![7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B3016960.png)


![16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B3016965.png)
![Methyl 2-[[1-(2,2-difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetate](/img/structure/B3016969.png)
![2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3016970.png)
![2-chloro-N-{3-[(oxolan-2-yl)methoxy]phenyl}pyridine-3-carboxamide](/img/structure/B3016971.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3016972.png)
![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016973.png)
![7-acetyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3016974.png)
![Isopropyl 7-methyl-2-(methylthio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016975.png)